N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H17N3O3 and its molecular weight is 395.418. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It’s known that similar compounds can act in the hydroxylation of certain anti-cancer drugs .
Biochemical Pathways
Similar compounds have been found to be competent in the metabolic activation of aflatoxin b1 .
Result of Action
Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide, identified by CAS number 2034341-09-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H17N3O3 with a molecular weight of 395.4 g/mol. The structure incorporates various functional groups, including a furan ring, pyridine moiety, and benzoisoxazole core, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 2034341-09-6 |
Molecular Formula | C24H17N3O3 |
Molecular Weight | 395.4 g/mol |
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit varying degrees of antimicrobial activity. In a study evaluating several compounds, some derivatives demonstrated significant inhibition against pathogens such as Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics . The specific activity of this compound has not been extensively reported; however, its structural analogs suggest potential efficacy against bacterial strains.
Anticancer Potential
The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Studies on related compounds have shown that isoxazole derivatives can inhibit key enzymes involved in tumor growth. For instance, certain isoxazole-based compounds have been documented to inhibit aromatase (CYP19), an enzyme crucial for estrogen biosynthesis, which is a target in breast cancer therapy . The exploration of this compound in this context remains a promising avenue for future research.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the presence of the furan and pyridine rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids. These interactions could lead to alterations in cellular signaling pathways or direct inhibition of enzymatic activities.
Case Studies and Research Findings
- Toxicity Assessments : A study evaluated the toxicity of various isoxazole derivatives using zebrafish embryos as a model organism. The findings indicated that while some compounds showed promising biological activity, they also exhibited varying levels of toxicity, necessitating careful evaluation before therapeutic applications .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the phenyl and furan rings significantly impact biological activity. For example, electron-donating substituents on the phenyl ring enhanced antimicrobial activity, highlighting the importance of specific structural features .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-24(26-14-16-11-19(15-25-13-16)22-7-4-10-29-22)18-8-9-21-20(12-18)23(30-27-21)17-5-2-1-3-6-17/h1-13,15H,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXASOZIKSAXVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CC(=CN=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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